4-(Methylsulfonyl)phenylboronic acid
Overview
Description
4-(Methylsulfonyl)phenylboronic acid is an organoboron compound with the molecular formula C7H9BO4S. This compound is known for its role in various chemical reactions, particularly in the field of organic synthesis. It is a white to tan powder that is generally available in high purity forms .
Mechanism of Action
Target of Action
The primary target of 4-(Methylsulfonyl)phenylboronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound serves as a crucial building block in these reactions.
Result of Action
The primary molecular effect of this compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This leads to the creation of new organic compounds, contributing to the diversity and complexity of organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound is considered environmentally benign and is relatively stable . It is also water-soluble, which means it may spread in water systems . This solubility can influence its distribution and potentially its reactivity in certain environments .
Biochemical Analysis
Biochemical Properties
4-(Methylsulfonyl)phenylboronic acid is known to be involved in various biochemical reactions. It has been used as a reagent for sequential Suzuki cross-coupling reactions
Molecular Mechanism
It is known to participate in Suzuki cross-coupling reactions , which involve the formation of carbon-carbon bonds between a boronic acid and a halide or pseudohalide
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Methylsulfonyl)phenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromo-1-methylsulfonylbenzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-(Methylsulfonyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding phenyl derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
4-(Methylsulfonyl)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-(Methanesulfonyl)benzeneboronic acid
- 4-(Methylthio)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: 4-(Methylsulfonyl)phenylboronic acid is unique due to its specific functional group, which imparts distinct reactivity and stability. Compared to 4-(Methanesulfonyl)benzeneboronic acid, it offers enhanced reactivity in cross-coupling reactions. Its sulfonyl group provides additional stability compared to 4-(Methylthio)phenylboronic acid, making it more suitable for certain synthetic applications. The trifluoromethyl derivative, while highly reactive, is less commonly used due to its higher cost and specialized handling requirements .
Properties
IUPAC Name |
(4-methylsulfonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUKDQTYMWUSAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370254 | |
Record name | 4-(Methylsulfonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149104-88-1 | |
Record name | 4-(Methylsulfonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methanesulfonyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 4-(methylsulfonyl)phenylboronic acid in the synthesis of the Odanacatib precursor?
A1: this compound serves as a crucial building block in the synthesis of the Odanacatib precursor. It participates in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 1-(4-bromophenyl)-2,2,2-trifluoroethanone. [] This reaction forms a carbon-carbon bond, linking the 4-(methylsulfonyl)phenyl moiety to the rest of the molecule, ultimately contributing to the structure of the final Odanacatib precursor.
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